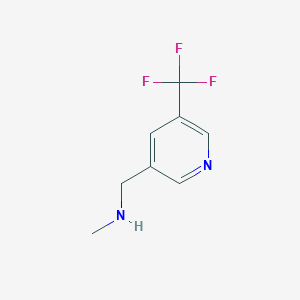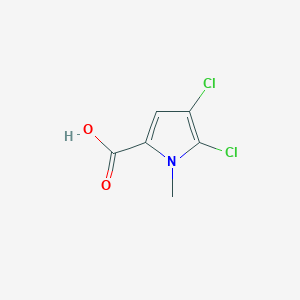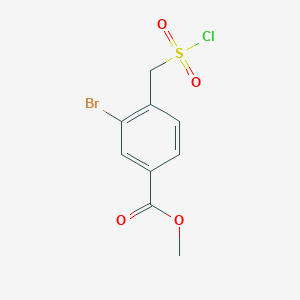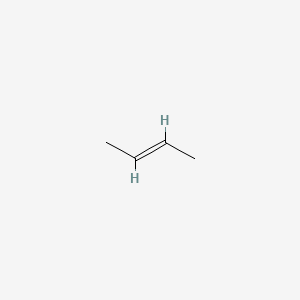
Indenolol
Übersicht
Beschreibung
Indenolol is a drug of the beta-adrenergic blocker class . It was investigated in the 1980s for the treatment of hypertension (high blood pressure), but as of 2021, it is not known to be marketed . It is a derivative of a phenolic 4-indenol .
Molecular Structure Analysis
The molecular formula of Indenolol is C15H21NO2 . Its IUPAC name is 1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol . The molecular weight is 247.33 g/mol .
Physical And Chemical Properties Analysis
Indenolol has a molecular weight of 247.33 g/mol . The ChemSpider database provides additional properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume .
Wissenschaftliche Forschungsanwendungen
Application in Hypertensive Patients with Asthma
Indenolol has been studied for its use in hypertensive patients with chronic bronchial asthma. A clinical experiment demonstrated that indenolol provided satisfactory anti-hypertensive action without significantly bronchoconstrictive effects, indicating its safety and effectiveness in asthmatic hypertensives (A. Della Toffola et al., 1986).
Vasodilatation and Antihypertensive Activity
Indenolol, identified as a noncardioselective beta‐adrenoceptor blocking drug, has been observed to cause renal and limb vasodilatation. This vasodilatory effect contributes to its antihypertensive activity, making it useful in treating essential hypertension. Specifically, it has been shown to reduce both renal and leg vascular resistance, enhancing blood flow in these areas (L. Poggesi et al., 1995).
Left Ventricular Function in Hypertension
Research on indenolol hydrochloride's effects on left ventricular performance in patients with essential hypertension revealed that indenolol therapy significantly decreased systolic and diastolic blood pressures and heart rate, without negatively impacting left ventricular function. This suggests its effectiveness in managing hypertension without compromising heart function (A. Venco et al., 1985).
Central Effects in Experimental Animals
Studies on indenolol's effects on the central nervous system in animals showed that it significantly decreased spontaneous motor activity and affected conditioned avoidance response acquisition. It also potentiated pentobarbitone induced hypnosis and antagonized amphetamine-induced excitatory behavior, indicating its anxiolytic effect similar to that observed for other beta-blocking drugs (M. Tariq et al., 1986).
Effects on Blood Pressure and Vascular Resistance
Indenolol's antihypertensive effects have been observed in studies involving patients with essential hypertension. It was found to reduce blood pressure and lower limb vascular resistance, suggesting its intrinsic sympathomimetic activity. This property makes indenolol beneficial in managing hypertension by reducing vascular resistance (L. Poggesi et al., 1987).
Beta-Adrenergic Receptor Interaction
Research involving the evaluation of beta-adrenergic receptors in polymorphonucleates ofpatients with essential hypertension treated with indenolol found that the drug did not increase beta-adrenoceptor number but significantly decreased their affinity. This unique interaction with beta-adrenergic receptors could explain the absence of a rebound effect after indenolol withdrawal in hypertensive patients, highlighting its distinct pharmacological profile (L. Corradi et al., 1986).
Dose-Response Relationship
Studies on the dose-response of indenolol have shown that it attenuates the exercise-induced rise in systolic blood pressure and tachycardia. These findings suggest that indenolol has a significant impact even at lower doses, making it a potentially more favorable option for certain patient populations (F. E. Okupa et al., 1981).
Effect on Left Ventricular Mass in Hypertension
Long-term antihypertensive therapy with indenolol has been found to have a positive impact on left ventricular hypertrophy in hypertensive patients. The treatment led to a decrease in left ventricular posterior wall thickness and overall mass, indicating its effectiveness in reversing hypertensive changes in the heart without impairing systolic function (F. Sau et al., 1990).
Partial Agonism at Vascular Beta-Adrenoceptors
Indenolol's intrinsic sympathomimetic activity has been demonstrated through its vasodilatory effects on the forearm arterioles in hypertensive patients. This partial agonism at vascular beta-adrenoceptors distinguishes indenolol from other beta-blockers and contributes to its therapeutic action in hypertension (S. Taddei et al., 1989).
Haemodynamic Effects in Hypertension
Indenolol has shown significant effects on cardiovascular parameters in hypertensive patients, especially after submaximal workload. The drug notably reduces heart rate, systolic and diastolic blood pressure, and myocardial oxygen demand, improving workload tolerance and decreasing subjective symptoms during physical activity (C. Aiello et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGBPFMOOXKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride) | |
| Record name | Indenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70866817 | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indenolol | |
CAS RN |
106656-86-4, 60607-68-3 | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106656-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-isopropylaminopropoxy)indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
147-148 | |
| Details | U.S. Patent 4,045,482. | |
| Record name | Indenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Indenolol?
A1: Indenolol primarily exerts its effects by blocking beta-adrenergic receptors. While it exhibits non-selective antagonism for both beta-1 and beta-2 subtypes, it demonstrates a unique characteristic: partial agonism at vascular beta-2 adrenoceptors. [] This means that in addition to blocking the effects of adrenaline and noradrenaline, it can also weakly activate these receptors in blood vessels, potentially contributing to its vasodilatory effects. []
Q2: How does Indenolol’s partial beta-2 agonism influence its effects on blood pressure?
A2: The partial beta-2 agonism of Indenolol may contribute to a reduction in total peripheral resistance, alongside its primary effect of reducing cardiac output. This dual mechanism may explain its effectiveness as an antihypertensive agent. [, , ]
Q3: How does Indenolol compare to other beta-blockers in terms of its effects on the heart?
A3: Compared to other beta-blockers, Indenolol has been shown to have minimal negative inotropic effects, meaning it doesn't significantly weaken the heart's contractions. [] While it effectively reduces heart rate, studies suggest that it maintains or even slightly improves stroke volume and ejection fraction. [, ]
Q4: Does Indenolol affect the central nervous system (CNS)?
A4: While primarily known for its cardiovascular effects, Indenolol does exhibit some central nervous system (CNS) activity. Studies in animal models show that it can reduce spontaneous motor activity, potentiate pentobarbitone-induced hypnosis, and antagonize amphetamine-induced excitatory behavior, suggesting potential anxiolytic effects. [, ] Additionally, research indicates that it may influence yawning responses by interacting with central beta-adrenoceptors. []
Q5: Does Indenolol impact thyroid hormone levels?
A5: Interestingly, Indenolol has been observed to decrease serum levels of thyroid hormones T4 and T3 in hyperthyroid patients. This effect, attributed to its beta-2 adrenoceptor blocking properties, distinguishes it from metoprolol, which does not exhibit this effect. []
Q6: What is the molecular formula and weight of Indenolol?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Indenolol. To obtain this information, you would need to consult additional resources like chemical databases or the drug's monograph.
Q7: Is there spectroscopic data available for Indenolol in these research papers?
A7: While the papers mention techniques like high-performance liquid chromatography (HPLC) [, , , , , , , ] and spectrofluorimetry [, ] for analyzing Indenolol, they don't provide detailed spectroscopic data. For such information, it would be necessary to refer to analytical chemistry literature focused on Indenolol characterization.
Q8: How is Indenolol absorbed and eliminated from the body?
A8: Indenolol exhibits first-order absorption and elimination kinetics. [] Following oral administration, its peak plasma levels are reached within 1.5 to 2 hours. It has a relatively short elimination half-life of approximately 4 hours. [] Importantly, it does not accumulate in the body after repeated administrations. []
Q9: Does the route of administration affect Indenolol’s bioavailability?
A9: While oral administration is common, research suggests that nasal administration of Indenolol achieves comparable bioavailability to intravenous administration in rat models. This indicates that the nasal route might be a viable alternative for Indenolol delivery. []
Q10: How does the co-administration of gastrointestinal drugs affect Indenolol’s bioavailability?
A10: Concomitant administration of drugs like sucralfate and kaolin-pectin can significantly reduce the extent of Indenolol absorption, although the rate of absorption remains unaffected. This interaction highlights the potential for clinically significant effects when Indenolol is taken alongside these gastrointestinal medications. [, , , ]
Q11: What are the primary clinical applications of Indenolol?
A11: Indenolol is primarily used as an antihypertensive agent for managing essential hypertension. [, , , ] It has demonstrated efficacy in lowering both systolic and diastolic blood pressure, both at rest and during exercise. [, ]
Q12: Has Indenolol shown efficacy in treating other conditions besides hypertension?
A12: Beyond hypertension, Indenolol has shown promise in treating essential tremor, a neurological disorder characterized by involuntary shaking. [] Its efficacy in this regard is attributed to its beta-blocking properties, particularly its membrane stabilizing activity. [] Additionally, some studies suggest its potential utility in managing hyperthyroidism due to its effects on thyroid hormone levels. []
Q13: Are there any specific drug delivery strategies being explored for Indenolol?
A13: The provided research articles do not delve into specific drug delivery strategies for Indenolol beyond the exploration of nasal administration as an alternative route. Further research is needed to explore targeted drug delivery approaches for enhancing its efficacy and safety profile.
Q14: What are some of the key analytical methods used in Indenolol research?
A14: Researchers utilize various analytical techniques to study Indenolol, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used for separating, identifying, and quantifying Indenolol in various matrices, including pharmaceutical formulations and biological samples. [, , , , , , , ]
- Spectrofluorimetry: This technique exploits Indenolol's fluorescent properties for sensitive and specific quantification, particularly in biological fluids. [, ]
- Echocardiography: This non-invasive imaging technique is employed to assess Indenolol's impact on cardiac function, including parameters like left ventricular dimensions, ejection fraction, and stroke volume. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3417407.png)
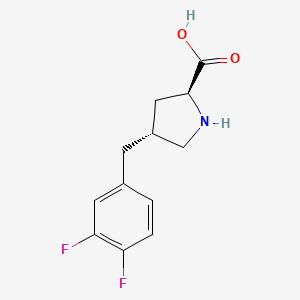
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B3417427.png)

![2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B3417436.png)

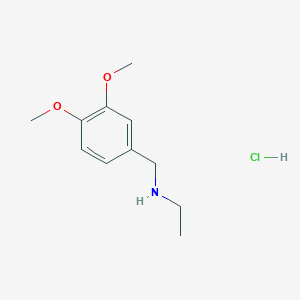
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B3417450.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B3417456.png)

